molecular formula C13H17N3O3 B039039 Tetrahydrozoline nitrate CAS No. 118201-38-0

Tetrahydrozoline nitrate

Cat. No. B039039
M. Wt: 263.29 g/mol
InChI Key: SVQFLMKSDLCPAY-UHFFFAOYSA-N
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Description

Tetrahydrozoline nitrate is an organic nitrate salt obtained by the reaction of equimolar amounts of tetryzoline and nitric acid . It is used as a drug for the temporary relief of discomfort and redness of eyes due to minor eye irritations .


Chemical Reactions Analysis

Tetrahydrozoline nitrate undergoes a visual reaction with silver nitrate, resulting in a white, curdy precipitate . This is part of the Chloride test for tetrahydrozoline hydrochloride .

Scientific Research Applications

  • Tetrahydrozoline hydrochloride is primarily used for reducing nasal and ocular congestion. It works by binding to alpha-adrenergic receptors, leading to vasoconstriction and decreased congestion (Definitions, 2020).

  • Research on the crystal structure and synthetic procedure of related compounds like 1-(2H-tetrazol-5-yl)guanidine nitrate has shown potential in high-energy materials and as propellants and explosives (Sasidharan Nimesh & H. Ang, 2016).

  • The modification of cellulose and microcrystalline cellulose with Tetrazole-acetate, which shares a similar structure with Tetrahydrozoline, effectively synthesizes nitrogen-rich energetic polymers. These polymers have applications in composite explosives and high-performance solid propellants (A. F. Tarchoun et al., 2020).

  • Tetrahydrozoline hydrochloride, marketed as Tyzine, has been recognized for its effectiveness as a nasal decongestant, offering prolonged relief with minimal systemic side-effects (I. Neistadt, 1955).

  • It exhibits vasoconstrictor properties and prolonged pressor activity, along with other sympathomimetic properties, making it a potential drug for treating conditions like hypertension and nephrotoxicosis (D. Hutcheon et al., 1955).

  • In dental applications, Tetrahydrozoline is a more effective and less inflammatory retraction agent than aluminum chloride and epinephrine-based agents, with complete tissue repair observed after 30 days (I. Kostic et al., 2014).

  • It has been used effectively for relieving congestion in patients with allergic or chronic conjunctivitis, without adverse effects or impacting cataract recovery (H. Menger, 1959).

  • The compound has also been detected in serum and urine after therapeutic ocular administration, suggesting potential applications in forensic toxicology for detecting illegal adulterant use or overdose cases (M. E. Carr et al., 2011).

Safety And Hazards

Tetrahydrozoline nitrate is harmful if swallowed . It can produce significant poisoning if taken orally . Symptoms of poisoning may include altered mental state, difficulty breathing, blurred vision, changes in blood pressure, fast or slow heartbeat, headache, irritability, low body temperature, nausea and vomiting, nervousness, tremors, seizures, and weakness .

Future Directions

There is room for future research and development. More studies should be conducted to better understand the mechanism of action, therapeutic window, and toxicity levels among various age groups at different methods of intake and to find an effective treatment in case of overdose . A fast and alternative test to GC/MS can be developed to ease the diagnosis of THZ toxicity . Purchases of this medication may need to be monitored .

properties

IUPAC Name

nitric acid;2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.HNO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQFLMKSDLCPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrozoline nitrate

CAS RN

118201-38-0
Record name Tetrahydrozoline nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118201380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRAHYDROZOLINE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P9X484T3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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